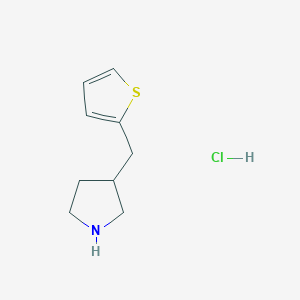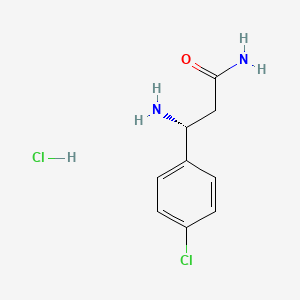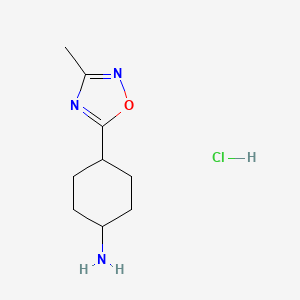
3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, or 3-TPMP-HCl, is a synthetic compound that belongs to the class of thiophene-containing heterocyclic compounds. It has a wide range of applications in the fields of scientific research, particularly in the areas of biochemistry and pharmacology. 3-TPMP-HCl is also known as 2-thiophen-3-ylmethylpyrrolidine hydrochloride and is a common building block for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine scaffold, including its derivatives like 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, has been extensively utilized in medicinal chemistry for developing treatments for various human diseases. This interest stems from pyrrolidine's ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the molecule's stereochemistry, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Studies highlight the structural versatility of pyrrolidine in enhancing drug selectivity and biological activity, offering a comprehensive understanding of the stereochemical impact on the pharmacological profile of drug candidates (Li Petri et al., 2021).
Thiophene Analogues in Carcinogenic Evaluation
Thiophene, a core component of 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, has been evaluated for its potential carcinogenicity, reflecting the broader implications of thiophene derivatives in health and safety research. The synthesis and evaluation of thiophene analogues of known carcinogens have provided insight into the possible health risks associated with such compounds. These studies are vital for understanding the carcinogenic potential of new thiophene-containing molecules, including 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride (Ashby et al., 1978).
Desulfurization and Reactivity Studies on Thiophene Derivatives
Research on the reactivity of thiophene derivatives on palladium surfaces sheds light on the fundamental processes of desulfurization, deoxygenation, and denitrogenation, essential for chemical synthesis and environmental remediation. These studies provide valuable insights into the chemical behavior of thiophene compounds, including 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, under various conditions, highlighting their potential in industrial applications (Caldwell & Land, 1997).
Thiophene Structure-Activity Relationships
Investigations into the structure-activity relationships (SAR) of thiophene derivatives contribute to our understanding of their biological activities and therapeutic potentials. By examining the therapeutic properties of various thiophene compounds, researchers can identify the functional roles of thiophene moieties in biological systems, facilitating the design of more effective and safer drugs. This research underpins the development of thiophene-containing compounds for diverse therapeutic applications, including those related to 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride (Drehsen & Engel, 1983).
Propiedades
IUPAC Name |
3-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-9(11-5-1)6-8-3-4-10-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBXNGWAYGDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)






![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)
